Phenethyl butyrate

Description

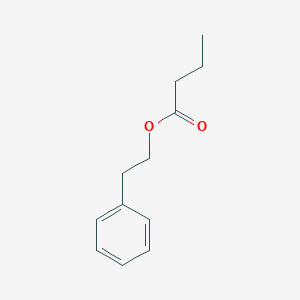

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNDDSQUKATKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047604 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; warm, floral and fruity odour | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

238.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.994 | |

| Record name | Phenethyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/924/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

103-52-6 | |

| Record name | 2-Phenylethyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenethyl butyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02E08ZN98R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylethyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035014 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Phenethyl butyrate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Phenethyl Butyrate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS No. 103-52-6), also known as 2-phenylethyl butanoate, is an ester of significant interest within the chemical, pharmaceutical, and consumer goods industries.[1][2][3] Renowned for its pleasant floral and fruity aroma, this compound serves as a cornerstone ingredient in many fragrance and flavor formulations.[1][3][4] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and safety considerations. The information is curated for researchers, chemists, and drug development professionals who require a detailed understanding of this versatile molecule.

Molecular Structure and Identity

This compound is structurally defined by the ester linkage between a phenethyl alcohol moiety and a butyric acid moiety. This combination of an aromatic alcohol and a short-chain carboxylic acid gives rise to its characteristic organoleptic properties. The molecule is achiral and possesses no stereocenters.[5]

-

Synonyms: this compound, Phenylethyl butyrate, Butanoic acid, 2-phenylethyl ester, Benzylcarbinyl butyrate[3][6][8]

For unambiguous digital representation, the following identifiers are used:

-

InChI: InChI=1S/C12H16O2/c1-2-6-12(13)14-10-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3[6]

The structural formula is visualized below.

Caption: 2D structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][3] Its physical properties are critical for its application in formulations, dictating its behavior in various matrices.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor Profile | Fruity, floral, rose, honey, pear, pineapple | [3][10] |

| Density | ~0.99 - 0.998 g/cm³ at 25 °C | [1][3] |

| Boiling Point | 235 - 260 °C | [1][3] |

| Flash Point | ~113 - 120 °C (closed cup) | [9] |

| Refractive Index (n20/D) | 1.475 - 1.495 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol and ether | [7][11] |

| Vapor Pressure | 0.0061 hPa @ 20°C (est.) | [9] |

| XLogP3-AA | 3.1 | [9] |

The low water solubility and relatively high boiling point are characteristic of a medium-chain ester with a significant hydrocarbon component. Its XLogP3-AA value of 3.1 indicates a lipophilic nature, which is crucial for its use in oil-based fragrances and cosmetic formulations.[9]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound.

Mass Spectrometry (MS)

Under electron ionization (EI), this compound undergoes characteristic fragmentation. The most prominent peak observed in its mass spectrum is typically at m/z 104 . This fragment corresponds to the stable phenylethyl cation ([C₈H₈]⁺), which can rearrange to the tropylium ion. Other significant fragments arise from the butyrate moiety, including the acylium ion at m/z 71 ([C₄H₇O]⁺) and the propyl fragment at m/z 43 ([C₃H₇]⁺).[6][8]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the ester functional group. Key absorption bands include:

-

~1730-1750 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch of the ester.

-

~1150-1250 cm⁻¹: A strong C-O stretching vibration.

-

~2850-3000 cm⁻¹: C-H stretching from the aliphatic parts of the molecule.

-

~3030-3080 cm⁻¹ and ~1600, 1495, 1450 cm⁻¹: Aromatic C-H and C=C stretching vibrations from the benzene ring.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy allows for the complete structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum shows distinct signals for each unique proton environment.

-

~7.2-7.3 ppm (multiplet, 5H): Protons on the aromatic ring.

-

~4.3 ppm (triplet, 2H): Methylene protons (-O-CH₂ -CH₂-Ph) adjacent to the ester oxygen, deshielded by the electronegative oxygen.

-

~2.9 ppm (triplet, 2H): Methylene protons (-O-CH₂-CH₂ -Ph) adjacent to the aromatic ring.

-

~2.2 ppm (triplet, 2H): Methylene protons (-CO-CH₂ -CH₂-CH₃) adjacent to the carbonyl group.

-

~1.6 ppm (sextet, 2H): Methylene protons (-CO-CH₂-CH₂ -CH₃).

-

~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₂-CH₃ ).

-

-

¹³C NMR: The carbon spectrum confirms the carbon skeleton.

-

~173 ppm: Carbonyl carbon (C=O).

-

~138 ppm: Quaternary aromatic carbon attached to the ethyl chain.

-

~126-129 ppm: Aromatic carbons (CH).

-

~65 ppm: Methylene carbon (-O-CH₂ -).

-

~36 ppm: Methylene carbon (-CO-CH₂ -).

-

~35 ppm: Methylene carbon (-CH₂ -Ph).

-

~18 ppm: Methylene carbon (-CH₂-CH₂ -CH₃).

-

~13 ppm: Methyl carbon (-CH₃ ).

(Note: Precise chemical shifts can vary slightly depending on the solvent and instrument.)[14]

-

Synthesis and Reactivity

Synthesis: Fischer-Speier Esterification

The primary industrial and laboratory synthesis of this compound is the Fischer-Speier esterification.[7][15] This is an acid-catalyzed condensation reaction between phenethyl alcohol and butyric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed as a byproduct is removed.[16][17][18]

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and elimination of a water molecule to yield the ester.[18]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Laboratory Scale Synthesis

-

Setup: Assemble a round-bottom flask with a reflux condenser and a heating mantle.

-

Reagents: To the flask, add phenethyl alcohol (1.0 eq), butyric acid (1.2 eq), and a suitable solvent like toluene if necessary to aid in azeotropic water removal.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol%).[18]

-

Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.

-

Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[16]

-

Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude ester can be purified by vacuum distillation to yield the final product.

Reactivity

As an ester, this compound is susceptible to hydrolysis. Under basic conditions (saponification), it will react with a strong base like sodium hydroxide to yield sodium butyrate and phenethyl alcohol. It can also be hydrolyzed under acidic conditions, which is the reverse of the Fischer esterification.

Safety, Handling, and Regulation

This compound is considered safe for its intended use in flavors and fragrances and is not classified as a hazardous substance according to GHS and EC Regulation 1272/2008.[19][20] However, standard laboratory safety practices should always be followed.

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[19][21]

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated place away from direct sunlight and sources of ignition.[1]

-

Toxicity: The substance is considered a Cramer Class I material, and exposure levels in consumer products are below the Threshold of Toxicological Concern (TTC).[22] It is not found to be genotoxic or phototoxic.[22]

Applications

The primary driver for the production of this compound is its versatile and pleasant aroma.

-

Fragrance and Cosmetics: It is a key component in perfumes, lotions, and other personal care products, where it imparts a lasting sweet, floral, and fruity scent.[2][3][4]

-

Flavor Industry: It is used as a flavoring agent in foods and beverages, such as candies, baked goods, and drinks, to provide fruity notes.[1][3]

-

Research and Development: It serves as a model ester for studying chemical reactions and may be used as an excipient in pharmaceutical formulations to improve solubility or stability of active ingredients.[1][2]

References

- J&K Scientific LLC. (n.d.). This compound | 103-52-6.

- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.

- Breeze Intermediates Pvt. Ltd. (n.d.). Material Safety Data Sheet - Phenyl Ethyl Butyrate.

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). phenethyl 2-ethyl butyrate, 6315-04-4.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166(Suppl 1), 113263.

- NIST. (n.d.). β-Phenylethyl butyrate - Infrared Spectrum. NIST Chemistry WebBook.

- NIST. (n.d.). β-Phenylethyl butyrate - Mass spectrum (electron ionization). NIST Chemistry WebBook.

- Global Substance Registration System (GSRS). (n.d.). This compound.

- University of California, Davis. (n.d.). Fischer Esterification.

- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook, SRD 69.

- The Good Scents Company. (n.d.). This compound, 103-52-6.

- MySkinRecipes. (n.d.). This compound – Fruity-floral (pear/rose) ester.

- OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.

- Truman State University. (2017). Esters: Those Wonderfully Odoriferous Chemicals. CHEM 100 Lab.

- Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Phenyl Ethyl Butyrate Manufacturer & Suppliers |ELAROMA-PEBAT - Elchemy [elchemy.com]

- 4. Phenethyl 2-methylbutyrate (cas 24817-51-4) | Floral-fruity Aroma Ester [chemicalbull.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. β-Phenylethyl butyrate [webbook.nist.gov]

- 9. scent.vn [scent.vn]

- 10. This compound – Fruity-floral (pear/rose) ester [myskinrecipes.com]

- 11. phenethyl 2-ethyl butyrate, 6315-04-4 [thegoodscentscompany.com]

- 12. β-Phenylethyl butyrate [webbook.nist.gov]

- 13. β-Phenylethyl butyrate [webbook.nist.gov]

- 14. This compound(103-52-6) 1H NMR [m.chemicalbook.com]

- 15. cerritos.edu [cerritos.edu]

- 16. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 17. athabascau.ca [athabascau.ca]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. Page loading... [wap.guidechem.com]

- 21. aksci.com [aksci.com]

- 22. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Phenethyl butyrate CAS number 103-52-6 identification

An In-depth Technical Guide to the Identification of Phenethyl Butyrate (CAS No. 103-52-6)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the unambiguous identification of this compound (CAS 103-52-6), a significant aroma chemical used in the flavor and fragrance industries.[1][2] Addressed to researchers, analytical scientists, and quality control professionals, this document moves beyond simple data reporting to offer a synthesized, field-proven approach. We will explore the compound's core physicochemical properties, outline a common synthetic pathway to provide context for potential impurities, and detail a multi-technique analytical workflow. The cornerstone of this guide is the integration of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy. Each methodology is presented with detailed protocols and an explanation of the causal relationships between molecular structure and analytical output, ensuring a self-validating and trustworthy identification process.

Introduction to this compound

This compound, also known as 2-phenylethyl butanoate, is the ester formed from phenethyl alcohol and butyric acid.[3][4] It is a colorless to pale yellow liquid renowned for its pleasant and complex aroma, often described as fruity and floral, with notes of rose, honey, and pear.[1][5][6] This olfactory profile makes it a valuable ingredient in perfumes, cosmetics, and as a flavoring agent in foods and beverages, including candies, baked goods, and ice cream.[2][7] Understanding its physical and chemical properties is the foundational step in its accurate identification.

Physicochemical Properties

A precise understanding of a compound's physical constants is critical for its initial characterization and for setting appropriate analytical parameters. These properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 103-52-6 | [4][8] |

| Molecular Formula | C₁₂H₁₆O₂ | [8][9] |

| Molecular Weight | 192.25 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 255-260 °C (lit.) | [1] |

| Density | 0.994-0.998 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.49 (lit.) | [10] |

| Flash Point | >93 °C (>200 °F) | [8] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [2] |

| Log KOW (Octanol/Water) | 3.55 (Predicted) | [8] |

Synthesis Context: Fischer-Speier Esterification

While this guide focuses on identification, understanding the synthesis route is crucial for anticipating potential impurities, such as unreacted starting materials or by-products. The most common industrial synthesis of this compound is the Fischer-Speier esterification, an acid-catalyzed reaction between phenethyl alcohol and butyric acid.[11][12]

The primary logic behind this choice is atom economy and the use of readily available, inexpensive starting materials. The acid catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[13] The reaction is reversible, so to drive it towards the ester product, an excess of one reactant (usually the less expensive alcohol) is used, and the water by-product is removed as it forms, often via azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.[11][14]

Caption: Fischer Esterification workflow for this compound synthesis.

Spectroscopic and Chromatographic Identification

A definitive identification relies on a suite of orthogonal analytical techniques. No single method is sufficient. The workflow presented here combines chromatography for separation with multiple spectroscopic techniques for structural elucidation, creating a self-validating system.

Caption: Integrated analytical workflow for compound identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying volatile and semi-volatile compounds like this compound. The gas chromatograph separates the components of a sample, and the mass spectrometer provides a fragmentation pattern for each component, which serves as a molecular fingerprint.

Expertise: The choice of a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is driven by the molecule's structure. The phenyl group provides some polarity, but the overall molecule is dominated by its hydrocarbon character, making it well-suited for these phases. A temperature ramp is essential to ensure good peak shape and separation from both more volatile (e.g., residual solvents) and less volatile (e.g., dimers) impurities.

Mass Spectrum Analysis: Upon electron ionization (EI), the this compound molecule (m/z 192) undergoes predictable fragmentation.[4] The molecular ion peak [M]⁺ at m/z 192 may be weak but should be present. The most significant fragmentation pathways are:

-

McLafferty Rearrangement: A hallmark of esters with a gamma-hydrogen on the alcohol chain. This is not possible for this compound. However, a McLafferty rearrangement on the butyrate chain is possible, leading to a fragment at m/z 122.

-

Benzylic Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the phenyl ring, resulting in the formation of the highly stable tropylium ion (m/z 91) or, more commonly, the styryl cation from cleavage of the ester bond, which results in the base peak at m/z 104 .[4]

-

Acylium Ion Formation: Cleavage of the ester C-O bond can produce the butyryl cation, [CH₃CH₂CH₂CO]⁺, at m/z 71 .[4]

-

Loss of Butyric Acid: Elimination of a neutral butyric acid molecule can lead to a fragment at m/z 104.

| m/z | Proposed Ion Structure | Significance |

| 192 | [C₁₂H₁₆O₂]⁺ | Molecular Ion [M]⁺ |

| 104 | [C₈H₈]⁺ | Base Peak (Styrene radical cation) |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 71 | [C₄H₇O]⁺ | Butyryl cation |

| 43 | [C₃H₇]⁺ | Propyl cation |

Protocol: GC-MS Analysis

-

Sample Preparation: Dilute the sample 1:1000 in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC System: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Injection: 1 µL, split mode (e.g., 50:1). Injector temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program: Initial temperature 60 °C, hold for 2 min. Ramp at 10 °C/min to 280 °C, hold for 5 min.

-

MS System: Agilent 5977A or equivalent single quadrupole mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

MS Source Temp: 230 °C.

-

MS Quad Temp: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis: Compare the resulting mass spectrum against a reference library (e.g., NIST, Wiley) and verify the presence of the key fragments listed in Table 2.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of the carbon-hydrogen framework. Both ¹H and ¹³C NMR are required for full structural confirmation.

Expertise: The ¹H NMR spectrum is highly predictable. The aromatic protons will appear in the 7.2-7.4 ppm region. The two methylene groups (-CH₂-CH₂-) form a characteristic pattern of two triplets due to coupling with each other. The butyrate chain protons also show predictable splitting patterns (triplet, sextet, triplet) due to adjacent CH₂ groups.

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration |

| Ar-H | 7.20 - 7.35 | multiplet | 5H |

| -O-CH₂ -CH₂-Ar | 4.25 | triplet | 2H |

| -O-CH₂-CH₂ -Ar | 2.95 | triplet | 2H |

| -CO-CH₂ -CH₂-CH₃ | 2.25 | triplet | 2H |

| -CO-CH₂-CH₂ -CH₃ | 1.65 | sextet | 2H |

| -CO-CH₂-CH₂-CH₃ | 0.95 | triplet | 3H |

Protocol: NMR Sample Preparation

-

Place 10-20 mg of the neat sample into an NMR tube.

-

Add ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.

-

Cap the tube and invert several times to mix thoroughly.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. It validates the class of compound (ester) and the presence of the aromatic ring.

Expertise: The most telling absorption in the IR spectrum of this compound is the strong, sharp peak for the ester carbonyl (C=O) stretch. Its position (~1735 cm⁻¹) is characteristic of a saturated aliphatic ester. The C-O stretches also provide valuable information. The presence of the aromatic ring is confirmed by C-H stretching above 3000 cm⁻¹ and characteristic C=C stretching peaks in the 1600-1450 cm⁻¹ region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3030-3080 | C-H stretch | Aromatic |

| 2870-2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1735 | C=O stretch | Ester Carbonyl |

| 1605, 1495, 1455 | C=C stretch | Aromatic Ring |

| ~1170 | C-O stretch | Ester (acyl-oxygen) |

Protocol: FT-IR Analysis (Neat Sample)

-

Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping with isopropanol and allowing it to dry.

-

Collect a background spectrum.

-

Place one drop of the neat this compound liquid onto the ATR crystal.

-

Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

-

Clean the crystal thoroughly after analysis.

Safety and Handling

This compound is generally regarded as safe (GRAS) for its use as a flavoring agent and is widely used in fragrances.[7] However, as with any laboratory chemical, appropriate safety precautions must be observed.

-

Handling: Work in a well-ventilated area or a chemical fume hood.[16] Wear standard personal protective equipment (PPE), including safety glasses with side-shields and chemical-resistant gloves.[6][16]

-

Toxicity: It is not expected to be genotoxic.[8] The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment and found it safe for its current use levels in consumer products.[3][8]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from light and sources of ignition.[5]

Conclusion

The unambiguous identification of this compound (CAS 103-52-6) is achieved not by a single data point, but by the congruent evidence from multiple, orthogonal analytical techniques. The workflow described in this guide—combining GC for separation with MS, NMR, and IR for structural elucidation—provides a robust and self-validating methodology. By understanding the expected outcomes of each technique, grounded in the compound's fundamental chemical structure and predictable behavior, a scientist can confidently confirm the identity and purity of this compound.

References

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 103-52-6. Food and Chemical Toxicology, 166(S1).

- Scent.vn. (n.d.). This compound (CAS 103-52-6): Odor profile, Properties, & IFRA compliance.

- McGinty, D., Letizia, C. S., & Api, A. M. (2012). Fragrance material review on this compound. Food and Chemical Toxicology, 50(S2), S398-S401. doi: 10.1016/j.fct.2012.02.061.

- MySkinRecipes. (n.d.). This compound – Fruity-floral (pear/rose) ester.

- Flavor and Extract Manufacturers Association. (n.d.). This compound.

- Ottokemi. (n.d.). Phenyl ethyl butyrate 103-52-6 India.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7658, this compound.

- The Good Scents Company. (n.d.). This compound.

- LookChem. (n.d.). This compound 103-52-6.

- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate in NIST WebBook.

- eqipped. (n.d.). Phenyl Ethyl Butyrate Synthesis 98% Purity.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography data for β-Phenylethyl butyrate.

- Global Substance Registration System. (n.d.). This compound.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate General Information.

- National Institute of Standards and Technology. (n.d.). Infrared Spectrum of β-Phenylethyl butyrate.

- FAO AGRIS. (n.d.). Rapid Analysis Procedures for Triglycerides and Fatty Acids as Pentyl and Phenethyl Esters.

- WHO | JECFA. (n.d.). This compound.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Truman ChemLab. (n.d.). ESTERS: Those Wonderfully Odoriferous Chemicals.

- University of Manitoba. (n.d.). Experiment 10: Fischer Esterification.

- Chemistry LibreTexts. (2023). Fischer Esterification.

- PubMed. (n.d.). Simple gas chromatography analysis of faecal butyrate.

- Global Substance Registration System. (n.d.). This compound Details.

- National Institute of Standards and Technology. (n.d.). β-Phenylethyl butyrate All data.

- Canadian Center of Science and Education. (2018). Analysis of Butyl Butyrate Mass Spectrum.

- MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.

- NPTEL Archive. (n.d.). Lecture 25 : Mass and Infrared Spectroscopies.

Sources

- 1. Phenyl Ethyl Butyrate Manufacturer & Suppliers |ELAROMA-PEBAT - Elchemy [elchemy.com]

- 2. scent.vn [scent.vn]

- 3. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound – Fruity-floral (pear/rose) ester [myskinrecipes.com]

- 6. This compound, 103-52-6 [thegoodscentscompany.com]

- 7. femaflavor.org [femaflavor.org]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 12. athabascau.ca [athabascau.ca]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. β-Phenylethyl butyrate [webbook.nist.gov]

- 16. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Physical Properties of 2-Phenylethyl Butanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 2-phenylethyl butanoate (also known as phenethyl butyrate), an organic ester with significant applications in the flavor, fragrance, and pharmaceutical industries. This document moves beyond a simple recitation of data, offering insights into the practical implications of these properties and the experimental methodologies used to determine them.

Introduction

2-Phenylethyl butanoate (CAS No. 103-52-6) is the ester formed from the reaction of 2-phenylethanol and butanoic acid.[1] Its molecular structure, featuring a phenyl group separated from the ester functionality by an ethyl bridge, gives rise to its characteristic sensory profile and physicochemical behavior. It is a colorless to pale yellow liquid recognized for its pleasant, fruity, and floral aroma.[1] This ester is found in various natural sources, including fruits and essential oils, which enhances its appeal for use in natural and organic products.[2] Beyond its primary use as a flavoring and fragrance agent, 2-phenylethyl butanoate serves as a chemical intermediate in organic synthesis.[1]

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of 2-phenylethyl butanoate is essential for its effective application in research and development. These properties dictate its behavior in various matrices and are critical for formulation, quality control, and safety assessments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [3] |

| Molecular Weight | 192.25 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 238 °C at 760 mmHg | [4] |

| Density | 0.994 g/mL at 25 °C | [5] |

| Refractive Index | 1.49 at 20 °C | [5] |

| Flash Point | >100 °C (>212 °F) | |

| Vapor Pressure | 0.007 mmHg at 25 °C |

Solubility Profile

The solubility of 2-phenylethyl butanoate is a critical parameter for its application in various formulations. As an ester with a significant hydrophobic component, its solubility is highly dependent on the polarity of the solvent.

-

Water: It is very slightly soluble to insoluble in water.[1] This low aqueous solubility is a key consideration in the formulation of aqueous-based products.

-

Organic Solvents: 2-Phenylethyl butanoate is readily soluble in common organic solvents such as ethanol, ether, and chloroform.[1][2] This miscibility is leveraged in its extraction, purification, and incorporation into non-aqueous formulations.

The principle of "like dissolves like" governs its solubility behavior; the non-polar phenyl and butyl groups dominate the molecule's character, leading to good solubility in non-polar solvents.[1]

Spectroscopic and Structural Analysis

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of 2-phenylethyl butanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The characteristic signals for 2-phenylethyl butanoate in CDCl₃ are expected around: 0.9 ppm (triplet, 3H, -CH₃), 1.6 ppm (sextet, 2H, -CH₂-CH₃), 2.2 ppm (triplet, 2H, -CO-CH₂-), 2.9 ppm (triplet, 2H, Ar-CH₂-), 4.3 ppm (triplet, 2H, -O-CH₂-), and 7.2-7.3 ppm (multiplet, 5H, aromatic protons).[6]

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number and chemical environment of the carbon atoms. Key resonances are anticipated for the carbonyl carbon (~173 ppm), the aromatic carbons (~126-138 ppm), the oxygen-linked methylene carbon (~64 ppm), and the aliphatic carbons of the butyl and ethyl chains.[3]

Infrared (IR) Spectroscopy

The IR spectrum of 2-phenylethyl butanoate exhibits characteristic absorption bands that confirm its functional groups. A strong absorption band is observed around 1730 cm⁻¹, which is indicative of the C=O stretching of the ester group. Additional bands corresponding to C-O stretching and the aromatic C-H and C=C stretching are also present.[7]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 2-phenylethyl butanoate. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 192. The base peak is often observed at m/z 104, corresponding to the stable phenylethyl cation [C₆H₅CH₂CH₂]⁺, which is a characteristic fragment.[3]

Organoleptic Properties

The sensory characteristics of 2-phenylethyl butanoate are of paramount importance for its application in the food and fragrance industries.

-

Odor: It possesses a complex and pleasant aroma described as fruity, floral, sweet, and slightly musty.[4] Specific notes of rose, honey, and strawberry are often attributed to it.

-

Taste: The taste profile complements its aroma, contributing to the flavor of various food products.

Synthesis of 2-Phenylethyl Butanoate: A Representative Workflow

The most common laboratory and industrial synthesis of 2-phenylethyl butanoate is through the Fischer esterification of 2-phenylethanol with butanoic acid, typically in the presence of an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine equimolar amounts of 2-phenylethanol and butanoic acid.

-

Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene, to facilitate the removal of the water byproduct. Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product side.

-

Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted butanoic acid. Subsequently, wash with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure 2-phenylethyl butanoate.

The following diagram illustrates the key steps in the synthesis and purification of 2-phenylethyl butanoate.

Caption: Fischer esterification workflow for the synthesis of 2-phenylethyl butanoate.

Safety and Handling

While 2-phenylethyl butanoate is generally regarded as safe for its intended uses in flavors and fragrances, proper handling procedures are essential in a laboratory or industrial setting.[1]

-

Hazards: It may cause skin and eye irritation.[8] Inhalation of high concentrations of vapor may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): It is recommended to use chemical safety goggles, compatible chemical-resistant gloves, and to work in a well-ventilated area.

-

Stability: The compound is stable under normal conditions but may undergo hydrolysis in the presence of strong acids or bases.[1] It is incompatible with strong oxidizing agents.[8]

Conclusion

2-Phenylethyl butanoate is a versatile ester with well-defined physical and chemical properties that underpin its widespread use. A comprehensive understanding of its molecular structure, spectroscopic profile, solubility, and reactivity is crucial for scientists and researchers in the fields of chemistry, food science, and drug development. The methodologies and data presented in this guide provide a solid foundation for the informed application and further investigation of this important compound.

References

- Solubility of Things. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). This compound.

- Breeze Intermediates Pvt. Ltd. (n.d.). Material Safety Data Sheet: Phenyl Ethyl Butyrate.

- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.

Sources

- 1. CAS 103-52-6: 2-Phenylethyl butanoate | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 103-52-6 [thegoodscentscompany.com]

- 5. phenethyl 2-ethyl butyrate, 6315-04-4 [thegoodscentscompany.com]

- 6. This compound(103-52-6) 1H NMR [m.chemicalbook.com]

- 7. β-Phenylethyl butyrate [webbook.nist.gov]

- 8. chemicalbull.com [chemicalbull.com]

The Analytical Signature of a Fragrance: A Technical Guide to the Spectral Analysis of Phenethyl Butyrate

Introduction

Phenethyl butyrate (2-phenylethyl butanoate) is a ubiquitous ester in the flavor and fragrance industry, prized for its pleasant, fruity, and floral aroma reminiscent of roses and honey.[1] Beyond its sensory applications, it serves as a valuable model compound in chemical education and a reference standard in analytical chemistry. For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of such compounds is paramount for quality control, reaction monitoring, and the prediction of chemical behavior. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. We will move beyond a mere presentation of data, focusing instead on the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for comprehensive spectral interpretation.

Molecular Blueprint: Structure and Predicted Spectral Features

Before delving into the empirical data, a foundational understanding of the this compound molecule allows us to predict its spectral behavior. The molecule consists of a phenethyl alcohol moiety esterified with butyric acid. This structure logically divides into two key components: the phenethyl group (an aromatic ring attached to a two-carbon chain) and the butyrate group (a four-carbon aliphatic chain).

Structural Features of this compound:

-

Ester Functional Group: A carbonyl group (C=O) bonded to an oxygen atom, which is in turn bonded to the ethyl part of the phenethyl group.

-

Aromatic Ring: A monosubstituted benzene ring.

-

Aliphatic Chains: An ethyl chain (-CH2-CH2-) from the alcohol part and a propyl chain (-CH2-CH2-CH3) from the acid part.

Based on this structure, we can anticipate the following key spectral signals:

-

IR Spectroscopy: A strong absorbance from the C=O stretch of the ester, C-O stretching bands, aromatic and aliphatic C-H stretching, and aromatic C=C bending vibrations.

-

¹H NMR Spectroscopy: Distinct signals for the aromatic protons, two methylene (-CH2-) groups of the phenethyl moiety, and the methylene and methyl (-CH3) groups of the butyrate chain, each with characteristic chemical shifts and splitting patterns.

-

¹³C NMR Spectroscopy: A signal for the carbonyl carbon in the characteristic downfield region for esters, signals for the aromatic carbons, and signals for each of the unique aliphatic carbons.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C12H16O2 (192.25 g/mol ) and characteristic fragment ions resulting from the cleavage of the ester bond and other susceptible bonds.[2][3]

Vibrational Fingerprint: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group fingerprint. For this compound, the IR spectrum is dominated by the characteristic absorptions of the ester group and the hydrocarbon framework.

The analysis of the IR spectrum provides clear evidence for the key functional groups present in this compound. The intense carbonyl stretch is a definitive marker for the ester, while the C-O stretches confirm the ester linkage. The presence of both sp² and sp³ C-H stretches distinguishes the aromatic and aliphatic components of the molecule.

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

| ~3030 | Medium | Aromatic C-H Stretch | Benzene Ring |

| ~2960, ~2870 | Strong | Aliphatic C-H Stretch | -CH₂- and -CH₃ groups |

| ~1735 | Strong | Ester C=O Stretch | Carbonyl Group |

| ~1495, ~1455 | Medium | Aromatic C=C Bending | Benzene Ring |

| ~1250, ~1170 | Strong | Ester C-O Stretch | Ester Linkage |

| ~750, ~700 | Strong | Aromatic C-H Out-of-Plane Bend | Monosubstituted Benzene Ring |

Data synthesized from typical ester IR spectra and publicly available data.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns in both ¹H and ¹³C NMR spectra, we can precisely map the connectivity of atoms in this compound.

¹H NMR Analysis

The ¹H NMR spectrum of this compound provides a wealth of information. Each unique proton environment gives rise to a distinct signal, and the splitting of these signals (multiplicity) reveals the number of neighboring protons.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.30 - 7.20 | Multiplet | 5H | Aromatic Protons (a) | Protons on the benzene ring, appearing as a complex multiplet in the typical aromatic region. |

| ~4.29 | Triplet | 2H | Methylene Protons (b) | Protons of the -O-CH₂- group, deshielded by the adjacent oxygen, split by the neighboring CH₂ group (c). |

| ~2.93 | Triplet | 2H | Methylene Protons (c) | Protons of the Ar-CH₂- group, split by the neighboring CH₂ group (b). |

| ~2.25 | Triplet | 2H | Methylene Protons (d) | Protons of the -C(=O)-CH₂- group, deshielded by the carbonyl, split by the neighboring CH₂ group (e). |

| ~1.62 | Sextet | 2H | Methylene Protons (e) | Protons of the -CH₂- group in the butyrate chain, split by the adjacent CH₂ (d) and CH₃ (f) groups. |

| ~0.92 | Triplet | 3H | Methyl Protons (f) | Protons of the terminal -CH₃ group, split by the neighboring CH₂ group (e). |

Data based on values from ChemicalBook.[4]

Causality in ¹H NMR:

-

Chemical Shift: The methylene protons at 4.29 ppm (b) are significantly downfield due to the deshielding effect of the electronegative oxygen atom of the ester. Similarly, the methylene protons at 2.25 ppm (d) are deshielded by the adjacent carbonyl group.

-

Splitting Patterns: The classic triplet-sextet-triplet pattern of the butyrate chain (d, e, f) and the coupled triplet-triplet system of the phenethyl ethyl bridge (b, c) are definitive indicators of the connectivity within these fragments.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly dependent on the carbon's hybridization and electronic environment.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173.3 | Carbonyl Carbon (C=O) | Characteristic downfield shift for an ester carbonyl carbon. |

| ~137.9 | Quaternary Aromatic Carbon | The aromatic carbon directly attached to the ethyl chain (ipso-carbon). |

| ~129.0 | Aromatic CH Carbons | The two ortho- and two meta- carbons of the benzene ring (may appear as one or two closely spaced peaks). |

| ~126.5 | Aromatic CH Carbon | The para-carbon of the benzene ring. |

| ~64.8 | Methylene Carbon (-O-CH₂) | The carbon bonded to the ester oxygen, significantly deshielded. |

| ~36.2 | Methylene Carbon (-C(=O)-CH₂) | The carbon alpha to the carbonyl group. |

| ~35.1 | Methylene Carbon (Ar-CH₂) | The carbon attached to the aromatic ring. |

| ~18.4 | Methylene Carbon (-CH₂-) | The central carbon of the butyrate chain. |

| ~13.6 | Methyl Carbon (-CH₃) | The terminal methyl carbon of the butyrate chain. |

Data derived from typical ester chemical shift ranges and publicly available spectra.[2][5]

Causality in ¹³C NMR: The most downfield signal (~173.3 ppm) is unequivocally the carbonyl carbon, a key identifier for esters, acids, and amides.[2] The carbons of the aromatic ring appear in the 125-150 ppm range, while the sp³ hybridized carbons of the aliphatic chains are found upfield. The carbon attached to the oxygen (~64.8 ppm) is notably deshielded compared to the other aliphatic carbons.

Molecular Weight and Fragmentation: Mass Spectrometry (MS) Analysis

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, forming a molecular ion (M⁺˙) that can then fragment in predictable ways.

For this compound (C₁₂H₁₆O₂), the molecular weight is 192.25 g/mol .[3] The mass spectrum will show a molecular ion peak at m/z = 192.

Key Fragmentation Pathways: The most characteristic fragmentation in esters is cleavage of the bonds adjacent to the carbonyl group and the ester oxygen. For this compound, a prominent fragmentation is the cleavage of the C-O bond between the carbonyl carbon and the phenethyl group's oxygen, leading to the loss of the phenethyl group. Another significant fragmentation is a McLafferty rearrangement.

Table 4: Major Ions in the Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment Ion | Rationale for Formation |

| 192 | Low | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 104 | 100 (Base Peak) | [C₈H₈]⁺˙ (Styrene radical cation) | McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the butyrate chain to the carbonyl oxygen, followed by the elimination of butyric acid and formation of the stable styrene radical cation. |

| 71 | Moderate | [C₄H₇O]⁺ (Butyryl cation) | Alpha-cleavage with loss of the phenethyloxy radical. |

| 43 | High | [C₃H₇]⁺ (Propyl cation) | Cleavage of the bond between the alpha and beta carbons of the butyrate chain. |

Data synthesized from NIST and PubChem databases.[2][3]

The base peak at m/z = 104 is a powerful diagnostic tool, strongly suggesting the presence of a phenethyl group attached to an oxygen.[2] This fragmentation is a classic example of a McLafferty rearrangement, a trustworthy and predictable fragmentation pathway for molecules containing a carbonyl group and accessible gamma-hydrogens.

Integrated Spectroscopic Analysis Workflow

The true power of these techniques lies in their combined application. Each method provides a piece of the puzzle, and together they create a self-validating system for structural confirmation.

Caption: Workflow for integrated spectral analysis.

Key Fragmentation Pathway in Mass Spectrometry

The McLafferty rearrangement is a critical fragmentation pathway for confirming the structure of this compound.

Caption: McLafferty rearrangement of this compound.

Experimental Protocols

To ensure reproducibility and accuracy, the following standard operating procedures are recommended for the acquisition of spectral data for liquid ester samples like this compound.

Protocol 1: Acquiring a Fourier-Transform Infrared (FT-IR) Spectrum

-

Sample Preparation: As this compound is a liquid, the simplest method is to use Attenuated Total Reflectance (ATR). Place a single drop of the neat liquid onto the center of the clean ATR crystal.[6]

-

Background Scan: Ensure the ATR crystal is clean and run a background spectrum of the empty accessory. This will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram with a Fourier transform to obtain the final spectrum. Ensure the spectrum is displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Protocol 2: Acquiring ¹H and ¹³C NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and the magnetic field shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment. A 45° pulse angle is typically used to allow for a shorter relaxation delay.[7]

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

A 30° pulse angle with no relaxation delay is often sufficient for small molecules.[8]

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal at 0 ppm. For ¹³C NMR, the solvent signal (e.g., 77.16 ppm for CDCl₃) can also be used for referencing.

Protocol 3: Acquiring an Electron Ionization Mass Spectrum (EI-MS)

-

Sample Introduction: For a volatile liquid like this compound, introduce the sample via a Gas Chromatography (GC-MS) system or a direct insertion probe.[9]

-

Ionization: In the ion source, the vaporized sample is bombarded with a beam of electrons, typically at an energy of 70 eV, to induce ionization and fragmentation.[10]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.

-

Data Representation: The data is presented as a mass spectrum, a plot of relative ion abundance versus m/z. The most abundant ion is set to 100% relative abundance and is called the base peak.

Conclusion

The comprehensive spectral analysis of this compound serves as a quintessential example of modern organic structure elucidation. Through the synergistic application of IR, NMR, and MS, every facet of its molecular architecture is revealed and cross-validated. The IR spectrum confirms the presence of the critical ester functional group. The ¹H and ¹³C NMR spectra meticulously map the carbon-hydrogen framework, providing unambiguous evidence of the phenethyl and butyrate moieties and their connectivity. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern, including a characteristic McLafferty rearrangement, that is fully consistent with the proposed structure. This integrated approach not only provides an unshakeable identification of the compound but also embodies the principles of scientific integrity and self-validation that are core to analytical chemistry.

References

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Pearson. (n.d.). Carbon NMR Exam Prep | Practice Questions & Video Solutions.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- Scribd. (n.d.). 13-C NMR Chemical Shift Table.

- Martin, G. E., & Williams, A. J. (2018). Acquiring 1H and 13C Spectra.

- Wikipedia. (n.d.). Mass spectrometry.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.

- University of Illinois. (n.d.). Ionization - methods: mass spectrometry.

- ResearchGate. (n.d.). Graphical representation of the 13C NMR chemical shifts of functional...

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889).

- OpenOChem Learn. (n.d.). Intro to MS.

- Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:SDBS Help. National Institute of Advanced Industrial Science and Technology (AIST).

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941–955.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial.

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory.

- Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.

- Spectral Database for Organic Compounds (SDBS). (n.d.). AIST:Spectral Database for Organic Compounds,SDBS. National Institute of Advanced Industrial Science and Technology (AIST).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- Wiley Science Solutions. (n.d.). Spectral Databases.

- SpectraBase. (n.d.). Online Spectral Database.

- NIST. (n.d.). β-Phenylethyl butyrate. NIST Chemistry WebBook.

Sources

- 1. This compound | C12H16O2 | CID 7658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. β-Phenylethyl butyrate [webbook.nist.gov]

- 4. This compound(103-52-6) 1H NMR [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. Mass Spectrometry [www2.chemistry.msu.edu]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Phenethyl Butyrate Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenethyl butyrate, a carboxylate ester found in various natural sources, is increasingly recognized not merely as a fragrance or flavoring agent, but as a pro-metabolite with significant therapeutic potential. Upon administration, it is readily metabolized via ester hydrolysis into its constituent bioactive moieties: phenethyl alcohol (PEA) and butyric acid (butyrate). This guide provides a comprehensive technical overview of the metabolic pathway and delves into the distinct and potent biological activities of these metabolites. We will explore the well-documented anti-inflammatory, anti-cancer, and immunomodulatory functions of butyrate, primarily mediated through histone deacetylase (HDAC) inhibition and G-protein coupled receptor (GPCR) signaling. Concurrently, we will examine the antimicrobial and neuromodulatory properties of PEA. This document serves as a foundational resource for researchers, offering detailed experimental workflows, from in vitro metabolism studies to key bioactivity assays, to facilitate the systematic investigation and development of this compound-based therapeutics.

Introduction: this compound as a Bioactive Precursor

This compound (2-phenylethyl butanoate) is an ester formed from phenethyl alcohol and butyric acid.[1][2] While extensively used in the food and cosmetics industries for its pleasant floral-fruity aroma, its chemical structure presents an ideal scaffold for a pro-metabolite strategy.[3] The ester linkage allows for the targeted delivery of two known bioactive molecules, which are released upon enzymatic cleavage within a biological system. This approach can potentially overcome the delivery challenges associated with the individual metabolites, such as the unpleasant odor and rapid metabolism of butyric acid.[4] Understanding the metabolic activation of this compound is the first step in characterizing its pharmacological profile and unlocking its therapeutic applications, from gut health to oncology.

The Metabolic Fate of this compound: A Pathway to Activation

The primary metabolic pathway for this compound is enzymatic hydrolysis, a reaction catalyzed by carboxylesterases that are abundant in the liver, intestines, and plasma.[5] This cleavage reaction is highly efficient and breaks the ester bond, releasing phenethyl alcohol and butyric acid.

Caption: Metabolic Hydrolysis of this compound.

This biotransformation is critical, as the biological activities observed are predominantly attributable to the actions of the resulting metabolites rather than the parent ester.

The Bioactive Moieties: A Deep Dive into the Metabolites

Butyric Acid: The Key Effector Metabolite

Butyric acid (or butyrate at physiological pH) is a short-chain fatty acid (SCFA) renowned for its profound effects on host physiology.[6] It is naturally produced by microbial fermentation of dietary fiber in the colon and serves as the primary energy source for colonocytes.[7][8] Its therapeutic effects are multifaceted and stem from two primary mechanisms of action:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of class I and IIa HDACs.[8][9] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the transcriptional activation of genes involved in cell cycle arrest (e.g., p21), apoptosis, and cell differentiation.[8][10] This mechanism is central to its anti-cancer properties.[10][11]

-

GPCR Signaling: Butyrate activates several G-protein coupled receptors, including GPR109A, GPR41, and GPR43.[8][12] Activation of these receptors on intestinal epithelial and immune cells triggers signaling cascades that suppress inflammation, notably through the inhibition of the NF-κB pathway, and enhance gut barrier integrity.[12][13][14]

Caption: Key Mechanisms of Butyrate Action.

These actions translate into significant anti-inflammatory, anti-cancer, and immunomodulatory activities.[15][16][17]

Phenethyl Alcohol (PEA): The Antimicrobial and Neuromodulatory Moiety

Phenethyl alcohol is an aromatic alcohol with well-established antimicrobial properties.[18][19] Its primary mechanism of action involves disrupting the integrity of microbial cell membranes, leading to increased permeability and leakage of cellular components like potassium ions.[20][21] This makes it effective against a broad spectrum of bacteria.[20][22] Beyond its antimicrobial effects, PEA also has demonstrated roles as a neuromodulator, though this area is less explored in the context of this compound metabolism.

A Framework for Experimental Validation

To rigorously assess the biological activity of this compound metabolites, a structured, multi-step experimental approach is required. This framework ensures that observations are mechanistically grounded and reproducible.

Caption: Experimental Workflow for Metabolite Activity Profiling.

Protocol 1: In Vitro Metabolism Assay

Objective: To confirm the hydrolysis of this compound into its primary metabolites using a metabolically competent system.

Rationale: Liver subcellular fractions (microsomes or S9 mix) contain a high concentration of phase I and phase II metabolic enzymes, including the carboxylesterases responsible for ester hydrolysis.[5][23] This assay provides a rapid and cost-effective method to confirm the predicted metabolic pathway.[24][25]

Methodology:

-

Prepare S9 Reaction Mix: In a microcentrifuge tube on ice, combine liver S9 fraction (e.g., human, rat) and a NADPH-regenerating system in reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Initiate Reaction: Add this compound (e.g., 10 µM final concentration) to the pre-warmed (37°C) S9 reaction mix to start the reaction.

-

Incubation: Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis by a validated LC-MS/MS method to quantify the disappearance of the parent compound and the appearance of phenethyl alcohol and butyric acid.

Protocol 2: Assessing Anti-inflammatory Activity

Objective: To evaluate the ability of the metabolites to suppress pro-inflammatory cytokine production.

Rationale: Lipopolysaccharide (LPS) is a component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages via Toll-like receptor 4 (TLR4), leading to the robust production of pro-inflammatory cytokines like TNF-α and IL-6.[26] This cell-based assay is a standard model for screening anti-inflammatory compounds.[27]

Methodology:

-

Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of butyrate or phenethyl alcohol for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of the compounds.

Protocol 3: Evaluating Anti-proliferative Effects in Cancer Cells

Objective: To determine the cytotoxic or cytostatic effects of the metabolites on cancer cells.

Rationale: Butyrate is known to inhibit the proliferation of various cancer cell lines, particularly those of colonic origin.[10][11] The MTT or similar cell viability assays provide a quantitative measure of this effect. HCT116 is a commonly used human colon cancer cell line that is sensitive to butyrate-induced apoptosis.[10]

Methodology:

-

Cell Seeding: Seed colon cancer cells (e.g., HCT116) into a 96-well plate and allow them to attach for 24 hours.

-

Compound Exposure: Treat the cells with a serial dilution of butyrate or phenethyl alcohol for 48-72 hours.

-

Viability Assessment: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Determine the IC50 value by plotting cell viability against compound concentration.

Protocol 4: Histone Deacetylase (HDAC) Inhibition Assay

Objective: To directly measure the inhibitory effect of butyrate on HDAC enzyme activity.

Rationale: As HDAC inhibition is a primary mechanism of butyrate, a direct biochemical assay confirms its molecular target engagement.[8][9] Commercially available fluorescence-based kits provide a sensitive and high-throughput method for this purpose.

Methodology:

-

Reagent Preparation: Prepare reagents from a commercial HDAC activity assay kit, which typically includes an HDAC substrate, developer, and purified HDAC enzyme (e.g., HeLa nuclear extract).

-

Reaction Setup: In a 96-well plate, add the HDAC enzyme, assay buffer, and varying concentrations of butyrate. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubation: Incubate the plate at 37°C for the time specified by the kit manufacturer.

-

Signal Development: Stop the enzymatic reaction and generate a fluorescent signal by adding the developer solution.

-

Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

-

Data Analysis: Calculate the IC50 for HDAC inhibition.

Data Synthesis and Interpretation

The quantitative data generated from the bioactivity assays should be compiled for clear comparison. This allows for a direct assessment of the potency of each metabolite in different biological contexts.

| Metabolite | Anti-inflammatory IC50 (TNF-α release) | Anti-proliferative IC50 (HCT116 cells) | HDAC Inhibition IC50 | Primary Mechanism of Action |

| Butyric Acid | 100 - 500 µM[13] | 0.8 - 2.5 mM[10] | ~500 µM[15] | HDAC Inhibition, GPCR Activation[8] |

| Phenethyl Alcohol | > 1 mM | 90 - 180 mM[20] | Not Applicable | Membrane Permeabilization[20][21] |

Note: IC50 values are approximate and can vary significantly based on the specific cell line, assay conditions, and incubation time. The values presented are derived from literature for illustrative purposes.

Interpretation: The data clearly indicate that butyric acid is the primary driver of the anti-inflammatory and anti-proliferative activities observed, acting at physiologically relevant concentrations. Its potency in HDAC inhibition aligns with its effects on cell proliferation. Phenethyl alcohol, by contrast, exhibits much lower potency in these assays, with its main activity being antimicrobial at higher concentrations.

Conclusion and Future Directions

This compound serves as an effective pro-metabolite, delivering its two bioactive components, phenethyl alcohol and butyric acid, via metabolic hydrolysis. The resulting metabolites exhibit distinct and potent biological activities. Butyric acid is the dominant effector molecule, exerting significant anti-inflammatory and anti-cancer effects through well-defined mechanisms like HDAC inhibition and GPCR signaling. Phenethyl alcohol contributes primarily through its broad-spectrum antimicrobial properties.

This guide provides a robust framework for the preclinical evaluation of this compound. Future research should focus on:

-